
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C11H16F3NO3S2 It is known for its unique structural features, which include a trifluoromethylsulfanyl group and an ethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group onto a suitable precursor. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Ammonium Salt Formation: The next step involves the reaction of the intermediate with an appropriate amine to form the ethylammonium moiety. This is typically achieved under mild conditions using solvents like ethanol or methanol.
Tosylation: The final step involves the tosylation of the ammonium salt to yield the desired compound. Tosyl chloride is commonly used as the tosylating agent, and the reaction is usually carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium iodide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethylammonium moiety can facilitate binding to negatively charged sites on proteins and nucleic acids, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium chloride
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium bromide
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium iodide
Uniqueness
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is unique due to the presence of the tosylate group, which can enhance its solubility and reactivity compared to other similar compounds. The trifluoromethylsulfanyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16F3NO3S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
InChI Key |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)
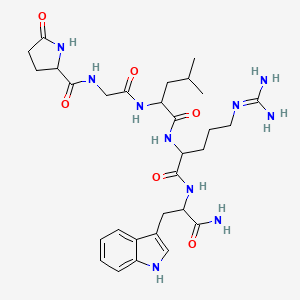
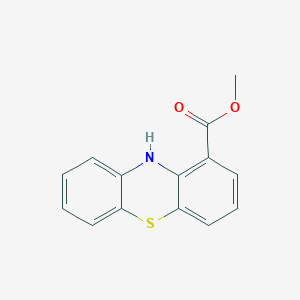
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
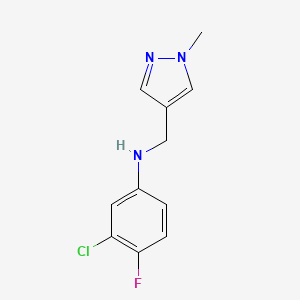

![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
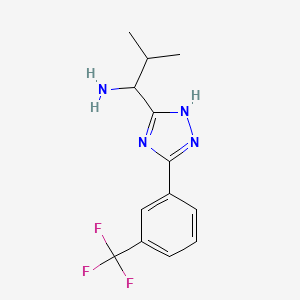
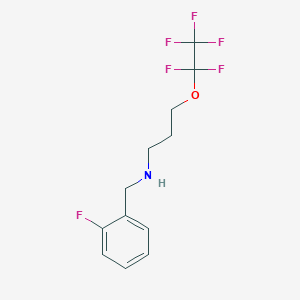
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
